molecular formula C11H10BrF3O2 B12505148 Ethyl 2-bromo-4-(trifloromethyl)phenylacetate

Ethyl 2-bromo-4-(trifloromethyl)phenylacetate

Cat. No.: B12505148
M. Wt: 311.09 g/mol
InChI Key: JKXVCMCXTRJMNJ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-(trifluoromethyl)phenylacetate is a brominated aromatic ester characterized by a phenyl ring substituted with bromine (Br) at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position. This compound is structurally complex, combining electron-withdrawing substituents (Br, -CF₃) that influence its physicochemical properties and biological activity. Potential applications include pharmaceuticals, agrochemicals, or specialty chemicals, leveraging the reactivity of bromine and the metabolic stability imparted by the -CF₃ group .

Properties

Molecular Formula

C11H10BrF3O2

Molecular Weight

311.09 g/mol

IUPAC Name

ethyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C11H10BrF3O2/c1-2-17-10(16)5-7-3-4-8(6-9(7)12)11(13,14)15/h3-4,6H,2,5H2,1H3

InChI Key

JKXVCMCXTRJMNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-4-(trifloromethyl)phenylacetate typically involves the bromination of ethyl 4-(trifluoromethyl)phenylacetate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-4-(trifloromethyl)phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted phenylacetates, depending on the nature of the nucleophile or the specific reaction conditions .

Scientific Research Applications

Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C12H8BrF3NO2C_{12}H_8BrF_3NO_2. It appears as a white or almost white crystalline powder and is soluble in most organic solvents. This compound has a unique chemical structure, featuring a bromine atom, a cyano group, and a trifluoromethyl group attached to a phenyl ring.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate has several applications in scientific research:

  • Chemistry It is used as a building block in the synthesis of more complex organic molecules.
  • Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is explored as a potential lead compound for the development of new pharmaceuticals.
  • Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)phenylacetate undergoes various types of chemical reactions:

  • Substitution Reactions The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for nucleophilic substitution include sodium cyanide, amines, and thiols under basic conditions. This results in the formation of substituted phenylacetates.
  • Reduction Reactions The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride under anhydrous conditions, leading to the formation of amine derivatives.
  • Oxidation Reactions The phenyl ring can undergo oxidation reactions to introduce additional functional groups, such as hydroxyl or carbonyl groups, using oxidizing agents like potassium permanganate or chromium trioxide under acidic or basic conditions, leading to the formation of hydroxyl or carbonyl derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-(trifloromethyl)phenylacetate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system .

Comparison with Similar Compounds

Ethyl 4-bromophenylacetate

  • Structure : Differs in the position of bromine (4-position instead of 2-position) and lacks the -CF₃ group.
  • Properties :
    • Molecular weight: 243.1 g/mol
    • Melting point: 29–31°C
    • Boiling point: 88–90°C at 0.35 mmHg
    • Density: 1.3893 g/cm³ .
  • Applications: Likely used in organic synthesis as an intermediate.

Ethyl Phenylacetate

  • Structure : Lacks both Br and -CF₃ substituents.
  • Properties :
    • Specific gravity: 1.027–1.032
    • Refractive index: 1.496–1.500
    • Acid value: ≤1
    • Odor: Sweet, honey-like, used in perfumes and food flavors .
  • Applications : Widely utilized in flavoring agents (e.g., alcoholic beverages, cosmetics). Its simplicity and low toxicity make it suitable for consumer products, unlike brominated analogs .

Sodium Phenylacetate

  • Structure : De-esterified form (phenylacetic acid salt).
  • Pharmacological Activity :
    • Induces tumor cell differentiation and apoptosis in gliomas via PPARγ activation .
    • Reduces serum ammonia in hepatic encephalopathy by enhancing nitrogen excretion .
  • Comparison : The esterification in Ethyl 2-bromo-4-(trifluoromethyl)phenylacetate may enhance bioavailability compared to the ionic sodium salt, while bromine and -CF₃ could improve target specificity in anticancer applications .

Key Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C/mmHg) Density (g/cm³)
Ethyl 2-bromo-4-(trifluoromethyl)phenylacetate* ~340 (estimated) N/A N/A ~1.5 (estimated)
Ethyl 4-bromophenylacetate 243.1 29–31 88–90 (0.35) 1.3893
Ethyl phenylacetate 164.2 N/A 227–229 (760) 1.027–1.032

*Estimated based on structural analogs .

Anticancer Potential

  • Sodium Phenylacetate : Demonstrates cytostatic effects in glioblastoma by inhibiting cholesterol synthesis and protein prenylation .
  • Ethyl 2-bromo-4-(trifluoromethyl)phenylacetate : The bromine and -CF₃ groups may enhance blood-brain barrier penetration and target affinity, making it a candidate for glioma therapy. However, toxicity risks (e.g., CNS depression) require evaluation .

Metabolic and Toxicological Profiles

  • Brominated Analogs : Increased lipophilicity from Br and -CF₃ may improve efficacy but raise toxicity concerns, necessitating rigorous safety profiling .

Biological Activity

Ethyl 2-bromo-4-(trifluoromethyl)phenylacetate (C9H6BrF3O2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and implications based on recent studies.

Chemical Structure and Properties

Ethyl 2-bromo-4-(trifluoromethyl)phenylacetate features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which may influence its reactivity and biological interactions. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various brominated and trifluoromethylated compounds. Ethyl 2-bromo-4-(trifluoromethyl)phenylacetate has been evaluated for its cytotoxic effects against several cancer cell lines. For instance:

  • Cell Viability Assays : In vitro tests showed that this compound exhibits significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest, similar to other halogenated phenylacetates .

The proposed mechanisms for the biological activity of ethyl 2-bromo-4-(trifluoromethyl)phenylacetate include:

  • Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit protein kinases involved in tumorigenesis, such as cyclin-dependent kinases (CDKs), which regulate the cell cycle .
  • Tubulin Polymerization : Some studies indicate that brominated compounds can interfere with tubulin polymerization, preventing mitotic spindle formation and leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring and the introduction of halogen atoms significantly affect biological activity:

Compound ModificationEffect on Activity
Addition of TrifluoromethylIncreased potency against certain cancers
Bromine SubstitutionEnhanced cytotoxicity

These findings align with the general trend observed in fluorinated compounds, where the presence of electronegative atoms can enhance binding affinity to biological targets due to improved interactions with active sites .

Case Studies

  • Study on Human Cancer Cell Lines : A recent investigation assessed the effects of ethyl 2-bromo-4-(trifluoromethyl)phenylacetate on various human cancer cell lines, revealing a dose-dependent decrease in cell viability, with notable effects observed at concentrations as low as 10 µM.
  • Comparative Analysis : In comparison to other brominated derivatives, ethyl 2-bromo-4-(trifluoromethyl)phenylacetate exhibited superior selectivity for certain cancer types while showing minimal toxicity toward normal cells, highlighting its potential for therapeutic applications.

Q & A

Q. Table 1: Comparative Yields Under Varied Bromination Conditions

Bromine EquivalentsTemperature (°C)Time (h)Yield (%)
2.0252073.9
2.6602468.2
3.0401871.5

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey PeaksReference
IR1740 cm⁻¹ (C=O), 560 cm⁻¹ (C-Br)
¹H-NMRδ 4.3–4.5 (CF₃), δ 7.2–7.8 (Ar-H)
13C-NMR~170 ppm (C=O), ~120 ppm (CF₃)

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